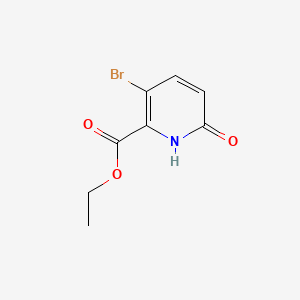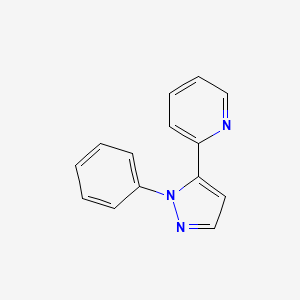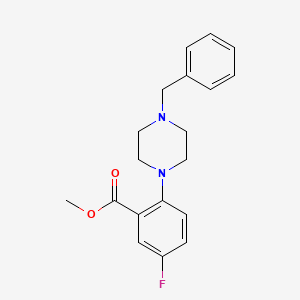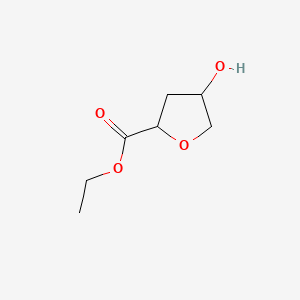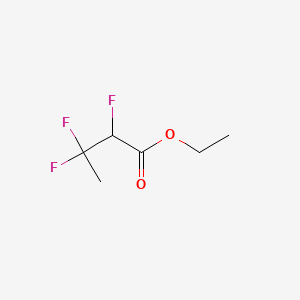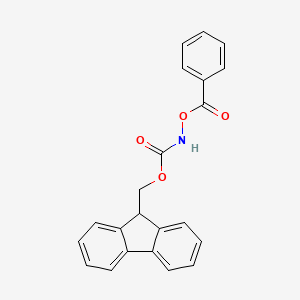
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” is a chemical compound with the molecular formula C22H17NO4 and a molecular weight of 359.37 . It is also known by other names such as “{[(9h-fluoren-9-yl)methoxy]carbonyl}amino benzoate” and "Benzoic acid, [(9H-fluoren-9-ylmethoxy)carbonyl]azanyl ester" .
Molecular Structure Analysis
The molecular structure of “(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” consists of a fluorene group attached to a benzoyloxycarbamate group . The fluorene group is a polycyclic aromatic hydrocarbon, while the benzoyloxycarbamate group contains a carbamate functional group attached to a benzoyl group.Physical And Chemical Properties Analysis
“(9H-Fluoren-9-yl)methyl benzoyloxycarbamate” has a predicted density of 1.281±0.06 g/cm3 .Scientific Research Applications
Fluorescent Chemosensors
The development of conjugated polymers for fluorescence sensing, particularly those involving fluorene derivatives, has been an area of significant interest due to their applications in environmental protection, biosensing, and toxin detection in food. Novel polyaniline derivatives, including those related to fluorene, have been synthesized and characterized for their fluorescence properties. These materials demonstrate potential for wide application in detecting various acids and amines, both in solution and gas phases, highlighting their versatility and effectiveness as chemosensors (Qian et al., 2019).
Iodide Detection
Fluorene oligomers with peripheral carbazole side chains have been synthesized for the detection of iodide ions. These compounds exhibit high fluorescence quenching sensitivity and selectivity towards iodide, showcasing their utility as both colorimetric and fluorometric probes. Their performance, particularly the observable color change with the naked eye at very low concentrations, positions them among the best in their field for iodide detection (Zhao et al., 2012).
Photoelectric Performances
Research into star-burst carbazol derivatives has led to the synthesis of compounds with promising photoelectric performances. These derivatives, utilizing carbazole, triarylamine, and fluorene as starting materials, have been characterized for their potential as hole transport materials. The focus on blue fluorescence and energy levels suitable for electronic applications underscores the relevance of fluorene derivatives in developing efficient photoelectric materials (Xi-cun, 2010).
Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives have found significant application in the fabrication of high-performance organic light-emitting diodes (OLEDs). By designing and synthesizing materials that incorporate fluorene and carbazole moieties in a highly twisted conformation, researchers have achieved devices with remarkable efficiency. These materials, capable of being processed through solution methods, have shown great promise in improving the performance of blue phosphorescent OLEDs, highlighting the critical role of fluorene derivatives in advancing OLED technology (Ye et al., 2010).
Polymer Solar Cells
The introduction of 9-alkylidene-9H-fluorene units into the main chain of donor–acceptor copolymers has led to advancements in bulk heterojunction polymer solar cells (BHJ PSCs). These polymers, characterized by narrow band gaps and excellent solubility, have facilitated the creation of solar cells with high power conversion efficiencies, demonstrating the potential of fluorene derivatives in the development of renewable energy technologies (Du et al., 2011).
properties
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonylamino) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)27-23-22(25)26-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXWAKAFMYNHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)
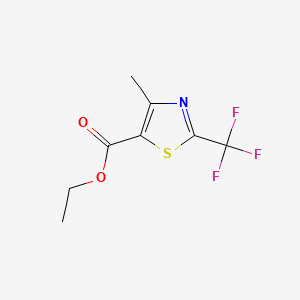
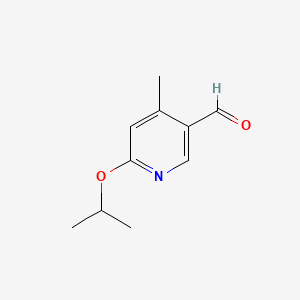
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
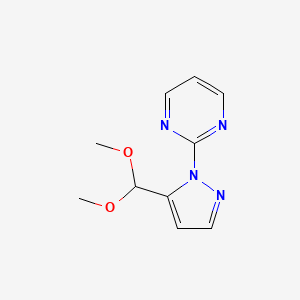
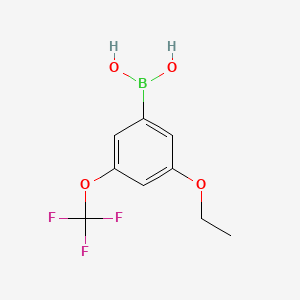
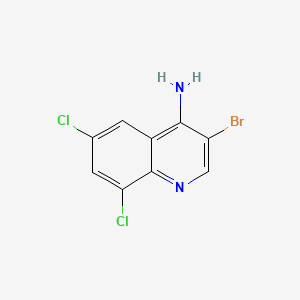
![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)
